tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate is a carbamate-protected piperidine derivative characterized by a hydroxypiperidinyl moiety and a tert-butoxycarbonyl (Boc) group. The Boc group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. This compound is structurally significant in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting central nervous system (CNS) receptors or enzyme inhibitors . Its hydroxypiperidine core provides a rigid, polar scaffold that can influence pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-8-6-12(16)5-4-7-13-9-12/h13,16H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKZMOVMYXPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCCNC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784107-28-3 | |
| Record name | tert-butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl carbamate. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxypiperidine.
Reaction with tert-Butyl Carbamate: The 3-hydroxypiperidine is then reacted with tert-butyl carbamate under suitable conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). .
Chemical Reactions Analysis
tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions.
Scientific Research Applications
tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate with analogous carbamate derivatives, focusing on structural variations, synthetic routes, and physicochemical implications.
Structural Isomers and Positional Variants
- tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS 1052713-47-9): This isomer features a hydroxyl group at the 4-position of the piperidine ring instead of the 3-position. Applications include chiral building blocks in asymmetric synthesis .
Ring-Size Variants
- tert-Butyl N-[2-(3-hydroxyazetidin-3-yl)ethyl]carbamate (CAS 1205921-06-7):
Replacing the six-membered piperidine ring with a four-membered azetidine reduces ring strain and increases polarity. The smaller ring size may enhance metabolic stability but reduce steric bulk, affecting interactions with hydrophobic binding pockets .
Substituent-Modified Derivatives
- tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate (CAS 1363384-66-0):
Fluorination at the 4,4-positions of the piperidine ring introduces electronegative fluorine atoms, improving metabolic resistance to oxidative enzymes. The (3S) configuration further optimizes spatial orientation for target engagement in fluorinated drug candidates .
Branching and Chain-Length Variants
- tert-Butyl N-[1-(piperidin-3-yl)ethyl]carbamate (CAS 1289385-02-9): A branched ethyl chain replaces the linear ethyl spacer in the target compound.
Physicochemical Properties
Biological Activity
tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate, a derivative of piperidine, is gaining attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C12H24N2O3, has been studied for its interactions with various biological targets, including enzymes and receptors, which could lead to therapeutic applications in neurology and other fields.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxypiperidine with tert-butyl carbamate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or a receptor antagonist , modulating various biological pathways. For instance, compounds similar to this have shown potential in reducing inflammatory markers and protecting against neurodegenerative processes .
Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, potentially beneficial in treating conditions like Alzheimer's disease (AD). The compound's ability to reduce tumor necrosis factor-alpha (TNF-α) levels suggests a role in neuroprotection .
Receptor Binding
The compound may also exhibit binding affinity for various receptors. Studies on related compounds have demonstrated that modifications in the piperidine structure can enhance receptor interactions, leading to improved pharmacological profiles .
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound exhibit protective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. These studies highlight the compound's potential as a multi-target therapeutic agent .
Cytotoxicity and Selectivity
Preliminary investigations into the cytotoxic effects of this compound reveal that while it possesses potent biological activity, it maintains relatively low cytotoxicity towards normal cells. This selectivity is crucial for developing safe therapeutic agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| CAS Number | 1784107-28-3 |
| Potential Applications | Neuroprotection, Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl N-[2-(3-hydroxypiperidin-3-yl)ethyl]carbamate, and what critical parameters influence yield?
- Methodology : The compound is typically synthesized via carbamate protection of a primary amine. A common approach involves coupling tert-butyl chloroformate with a pre-functionalized piperidine derivative under basic conditions (e.g., using NaHCO₃ in THF/water mixtures). Critical parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric control of the chloroformate, and pH maintenance to stabilize intermediates . For hydroxyl group preservation, inert atmospheres (N₂/Ar) and anhydrous solvents are recommended to prevent hydrolysis .
- Yield Optimization : Post-reaction purification via column chromatography (silica gel, eluting with EtOAc/hexane gradients) or recrystallization (e.g., from EtOH/water) is essential. Monitoring by TLC or HPLC ensures intermediate stability .
Q. How is the compound characterized using spectroscopic methods, and what are the key spectral markers?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The carbamate carbonyl (C=O) resonates at ~155–160 ppm (¹³C). The hydroxypiperidinyl proton (C-OH) shows broad signals at 3.5–4.5 ppm, sensitive to deuterium exchange .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H/N-H stretches) .
- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns confirming the carbamate and piperidine moieties .
Q. What safety precautions are required when handling this compound in laboratory settings?
- PPE and Ventilation : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Stability : Store at 2–8°C under desiccant (silica gel) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) confirm shelf life .
Advanced Research Questions
Q. How can crystallographic data be optimized for this compound using SHELX programs, and what challenges arise due to its hydroxyl group?
- Crystallization : Grow single crystals via slow evaporation from polar aprotic solvents (e.g., DMF/Et₂O). The hydroxyl group may induce twinning; additive screening (e.g., diethyl ether) improves crystal quality .
- Refinement (SHELXL) : Assign hydrogen bonds (O-H···O/N) using DFIX restraints. The hydroxyl oxygen’s thermal motion often requires anisotropic displacement parameter (ADP) constraints. For twinned data, use TWIN/BASF commands in SHELXL .
- Validation : Check for R-factor convergence (<5% discrepancy) and validate hydrogen bonding via Mercury (CCDC) .
Q. What strategies resolve contradictions between computational predictions and experimental data in the compound’s reactivity?
- Case Study : Discrepancies in nucleophilic substitution rates (predicted vs. observed) may arise from solvent effects or transition-state stabilization.
- Methodology : Combine DFT calculations (e.g., Gaussian, B3LYP/6-31G*) with kinetic studies (UV-Vis monitoring at varying temperatures). Solvent polarity (ε) corrections in simulations align computed activation energies with experimental Arrhenius plots .
- Hydrogen Bonding Effects : MD simulations (AMBER) reveal intramolecular H-bonding between the hydroxyl and carbamate groups, which reduces electrophilicity at the carbonyl carbon .
Q. How do steric and electronic factors influence the regioselectivity of derivatization reactions involving this compound?
- Electronic Analysis : The carbamate’s electron-withdrawing nature directs electrophilic attacks to the piperidine nitrogen. Substituent effects (e.g., 3-OH) enhance nucleophilicity at the adjacent carbon, favoring alkylation/arylation at this position .
- Steric Hindrance : tert-Butyl groups hinder reactions at the carbamate oxygen. Use bulky reagents (e.g., Trt-protected amines) or microwave-assisted synthesis to overcome kinetic barriers .
- Experimental Validation : Compare reaction outcomes using substituent mapping (Hammett plots) and steric maps (A-values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
